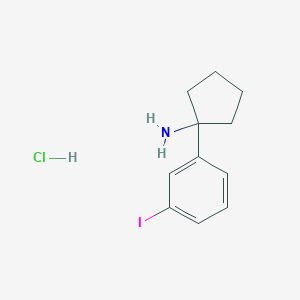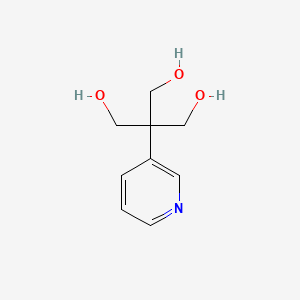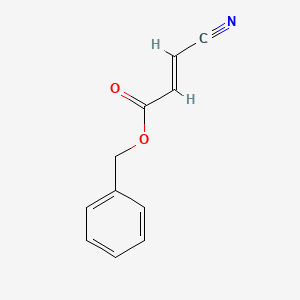
Benzyl 3-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, engineering, and forensics, due to their unique characteristics such as high curing speed, good adhesion to most materials, and high strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-cyanoacrylate can be synthesized through the Knoevenagel condensation reaction, which involves the condensation of cyanoacetates with formaldehyde in the presence of a base . The reaction typically occurs in a solvent mixture such as ethyl acetate, diglyme, benzene, and dichloroethane, with piperidine as a catalyst .
Industrial Production Methods: In industrial settings, high-purity cyanoacrylates are obtained by condensation of cyanoacetates with formaldehyde, followed by isolation, purification, and pyrolysis of polycyanoacrylate . This method ensures the production of cyanoacrylates with high adhesion strength and rapid polymerization properties.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Rapid anionic polymerization upon initiation by adsorbed moisture.
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and amides.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Substitution: Typically involves alcohols or amines under mild conditions.
Major Products:
Polymerization: High molecular weight polymers.
Substitution: Urethanes and amides.
Scientific Research Applications
Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for benzyl 3-cyanoacrylate involves rapid anionic polymerization initiated by moisture. The presence of nitrile and ester groups in the molecule leads to polarization of the double bond, facilitating rapid polymerization . This results in the formation of a strong, cohesive polymer network that provides excellent adhesive properties.
Comparison with Similar Compounds
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Comparison: Benzyl 3-cyanoacrylate is unique due to its benzyl group, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates. For instance, ethyl cyanoacrylate is commonly used for general-purpose adhesives, while butyl and octyl cyanoacrylates are preferred in medical applications due to their flexibility and biocompatibility .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
benzyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4+ |
InChI Key |
ISTMDTFQYFVMHN-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


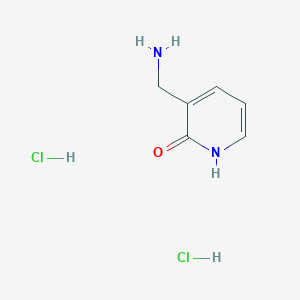

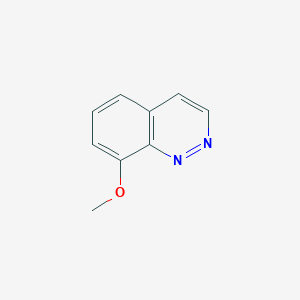
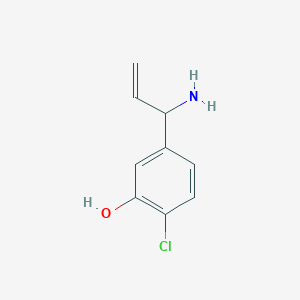
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

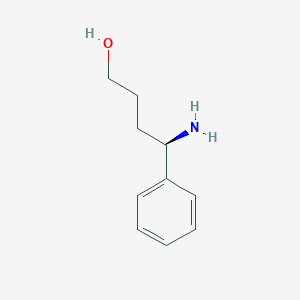
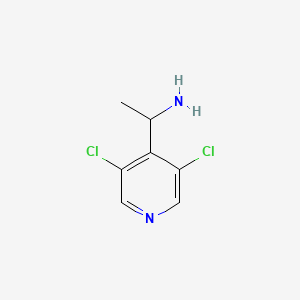
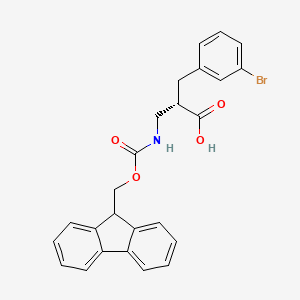
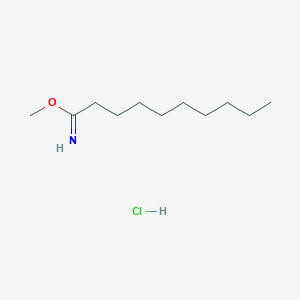
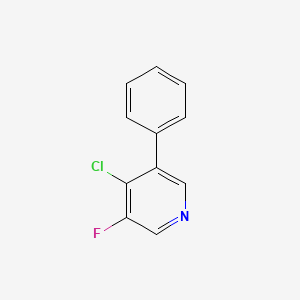
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
